molecular formula C16H14N2O B5791301 N-(3-cyanophenyl)-3,5-dimethylbenzamide CAS No. 695172-34-0

N-(3-cyanophenyl)-3,5-dimethylbenzamide

Cat. No.: B5791301
CAS No.: 695172-34-0
M. Wt: 250.29 g/mol
InChI Key: KLGMCBMAOVSYKF-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Benzamide (B126) Chemical Class

The benzamide scaffold has a rich history in drug discovery and development. Its derivatives are known to exhibit a wide array of pharmacological activities, including antiemetic, antipsychotic, and prokinetic effects. The structural simplicity and synthetic accessibility of the benzamide core have made it a versatile template for chemists to modify and elaborate upon, leading to the discovery of numerous therapeutic agents. The ability of the benzamide moiety to mimic peptide bonds has also contributed to its use in the design of enzyme inhibitors and receptor antagonists.

Rationale for Investigating N-(3-cyanophenyl)-3,5-dimethylbenzamide as a Novel Chemical Entity

The specific structure of this compound presents a compelling case for its investigation. The incorporation of a cyanophenyl group, specifically with the cyano moiety at the 3-position, introduces a strong electron-withdrawing group and a potential site for metabolic transformation or further chemical modification. The cyano group can be reduced to an amine or hydrolyzed to a carboxylic acid, offering pathways to new derivatives. evitachem.com The 3,5-dimethylbenzamide (B1616538) portion provides a sterically defined and lipophilic domain, which can influence the compound's solubility, membrane permeability, and binding interactions. The strategic placement of these substituents on the benzamide framework allows for a systematic exploration of structure-activity relationships.

Overview of Research Approaches in Medicinal Chemistry and Chemical Biology Applied to Benzamides

The study of benzamide derivatives like this compound typically involves a multidisciplinary approach. In medicinal chemistry, researchers often employ techniques such as parallel synthesis to create libraries of related compounds for high-throughput screening. Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are used to predict the biological activity and optimize the lead compounds. In chemical biology, these molecules are used as chemical probes to investigate biological pathways and identify new drug targets. For instance, benzamide derivatives have been instrumental in studying enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).

Chemical and Physical Properties

While specific experimental data for this compound is not widely available, its properties can be predicted based on data from closely related compounds.

PropertyPredicted Value
Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents

Note: These properties are estimated based on the analysis of similar compounds such as N-(2-cyanophenyl)-3,5-dimethylbenzamide. echemi.com

Synthesis and Characterization

The synthesis of this compound would likely follow established methods for amide bond formation. A common approach involves the reaction of 3,5-dimethylbenzoyl chloride with 3-aminobenzonitrile (B145674) in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthetic Scheme:

Characterization of the synthesized compound would be achieved using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide and cyano groups.

Potential Research Applications

Given the structural features of this compound, it holds potential for investigation in several areas of chemical research:

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. The cyanophenyl moiety is a common feature in inhibitors of various enzymes.

Materials Science: The rigid benzamide core and the polar cyano group could impart interesting liquid crystalline or self-assembly properties.

Chemical Biology: As a tool compound to probe specific biological processes, leveraging the unique electronic and steric properties of the molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-cyanophenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-6-12(2)8-14(7-11)16(19)18-15-5-3-4-13(9-15)10-17/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGMCBMAOVSYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358735
Record name N-(3-cyanophenyl)-3,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695172-34-0
Record name N-(3-cyanophenyl)-3,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for N 3 Cyanophenyl 3,5 Dimethylbenzamide and Its Analogues

Retrosynthetic Analysis of the Benzamide (B126) Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orghilarispublisher.com For N-(3-cyanophenyl)-3,5-dimethylbenzamide, the primary disconnection is the amide bond (C-N bond), a common and reliable bond-forming strategy. amazonaws.com This disconnection reveals two key synthons: an electrophilic acyl synthon derived from 3,5-dimethylbenzoic acid and a nucleophilic aryl amine synthon corresponding to 3-aminobenzonitrile (B145674).

The corresponding synthetic equivalents for these synthons are 3,5-dimethylbenzoyl chloride (the activated form of the carboxylic acid) and 3-aminobenzonitrile. This initial analysis provides a straightforward and logical pathway for the synthesis of the target molecule. Further disconnection of the precursors can be envisioned. For instance, 3,5-dimethylbenzoic acid can be traced back to mesitylene (B46885) through oxidation, and 3-aminobenzonitrile can be derived from 3-nitrobenzonitrile (B78329) via reduction. This systematic deconstruction simplifies the synthetic challenge into a series of manageable steps. pressbooks.pub

Development of Optimized Synthetic Pathways

The successful synthesis of this compound and its analogues hinges on the optimization of each synthetic step, from the formation of the central amide linkage to the introduction of the specific substituents on the aromatic rings.

Amide Bond Formation Approaches

The formation of the amide bond is a cornerstone of this synthesis. luxembourg-bio.com A prevalent method involves the reaction of a carboxylic acid with an amine. However, this direct condensation requires high temperatures, which can be detrimental to the integrity of the substrates. luxembourg-bio.com Therefore, activation of the carboxylic acid is typically necessary. luxembourg-bio.com

One of the most common approaches is the conversion of the carboxylic acid, in this case, 3,5-dimethylbenzoic acid, into a more reactive acyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3,5-dimethylbenzoyl chloride can then readily react with 3-aminobenzonitrile to form the desired amide bond.

Alternatively, a variety of coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid and amine. luxembourg-bio.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid to form an O-acylurea intermediate, which then reacts with the amine. luxembourg-bio.com Other modern coupling reagents, including uronium and phosphonium (B103445) salts like HATU and PyBOP, are also highly effective and can be used to achieve high yields under mild conditions. uantwerpen.be These reagents are particularly useful in peptide synthesis and can be adapted for the synthesis of benzamides. uantwerpen.be

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAbbreviationBy-productNotes
DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU)DCU is often insoluble and can be removed by filtration. luxembourg-bio.com
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATU---Often used with a base like DIPEA.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOP---Known for its efficiency in coupling reactions.
2,4,6-Trichloro-1,3,5-triazineTCT---An inexpensive reagent that can be used with a catalytic amount of PPh₃. uantwerpen.beunimi.it

Strategies for Introducing Cyanophenyl Moieties

The cyanophenyl group is a critical pharmacophore in many biologically active molecules. Several methods exist for its introduction. In the context of this compound, the most direct approach is to start with a precursor that already contains the cyano group, such as 3-aminobenzonitrile.

Alternatively, the cyano group can be introduced through a Sandmeyer reaction, where an amino group is converted into a diazonium salt, which is then displaced by a cyanide nucleophile, typically from cuprous cyanide (CuCN). researchgate.net For example, 3-aminobenzamide (B1265367) could theoretically be synthesized from 3-aminobenzoic acid, where the amino group is later converted to a cyano group. However, the direct use of 3-aminobenzonitrile is generally more efficient.

Another strategy involves the palladium-catalyzed cyanation of aryl halides or triflates. This method offers a versatile route to aryl nitriles from readily available starting materials. For instance, a bromo-substituted benzamide could be converted to the corresponding cyanobenzamide using a cyanide source like zinc cyanide (Zn(CN)₂) and a palladium catalyst.

Methodologies for Incorporating Dimethyl Substitution on the Benzamide Ring

The 3,5-dimethyl substitution pattern on the benzoyl moiety is a key structural feature. The most straightforward way to incorporate this is to begin the synthesis with a starting material that already possesses this substitution, namely 3,5-dimethylbenzoic acid or its derivatives. 3,5-Dimethylbenzoic acid is commercially available or can be synthesized from mesitylene (1,3,5-trimethylbenzene) through oxidation of one of the methyl groups.

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com In the synthesis of this compound, several green chemistry approaches can be considered.

One area of focus is the use of greener solvents. Traditional amide bond formation often utilizes hazardous solvents like DMF and NMP. rsc.org Research has explored the use of more environmentally benign alternatives such as p-cymene (B1678584) and Cyrene. rsc.org Furthermore, solvent-free reaction conditions are highly desirable. tandfonline.comtandfonline.com For instance, the N-benzoylation of anilines has been achieved using vinyl benzoate (B1203000) under solvent- and activation-free conditions. tandfonline.comtandfonline.com

Exploration of Structural Modifications for Analog Generation

The generation of analogues of this compound is crucial for structure-activity relationship (SAR) studies. This involves systematically modifying different parts of the molecule to investigate the impact on its properties.

Structural modifications can be made to all three key components of the molecule: the cyanophenyl ring, the benzamide core, and the dimethylbenzoyl ring.

Cyanophenyl Ring Modifications: The position of the cyano group on the phenyl ring can be varied (e.g., to the 2- or 4-position). The cyano group itself could be replaced with other electron-withdrawing groups such as a nitro group or a trifluoromethyl group. Furthermore, additional substituents could be introduced onto this ring to explore the effects of steric and electronic properties.

Benzamide Core Modifications: The amide linkage can be replaced with other bioisosteres, such as a thioamide or a reversed amide. The N-H proton could also be alkylated.

Dimethylbenzoyl Ring Modifications: The methyl groups can be moved to different positions on the benzoyl ring (e.g., 2,6-dimethyl or 2,4-dimethyl). The methyl groups can also be replaced with other alkyl groups of varying sizes or with electron-donating or electron-withdrawing substituents to probe the electronic requirements for activity. For example, analogues with halogen substitutions on the benzoyl ring have been synthesized. researchgate.net

The synthesis of these analogues would follow similar synthetic strategies as outlined above, utilizing appropriately substituted starting materials. For instance, to synthesize an analogue with a different substitution pattern on the benzoyl ring, the corresponding substituted benzoic acid would be used as the starting material. Similarly, to vary the substitution on the aniline (B41778) part, a different substituted aniline would be employed. The development of solid-phase synthesis methodologies can also facilitate the rapid generation of a library of analogues for high-throughput screening. researchgate.net

Design of Substituent Libraries for Systemic Exploration

The design and synthesis of substituent libraries for analogues of this compound are crucial for systematic structure-activity relationship (SAR) studies. rsc.org These studies aim to optimize the compound's properties for specific biological targets. The core structure, a substituted N-phenylbenzamide, lends itself to a variety of modifications on both the aniline and benzoyl moieties.

Research into related N-phenylbenzamide derivatives has explored a range of substituents to build extensive libraries for biological screening. For instance, in the development of potential enzyme inhibitors, systematic variations are introduced to probe the chemical space around the core scaffold. nih.govnih.gov This often involves the synthesis of numerous analogues where different functional groups are methodically placed at various positions on the aromatic rings.

A common strategy involves modifying the benzoyl portion of the molecule. For the 3,5-dimethylbenzoyl group, analogues could be created by altering the number and nature of the alkyl substituents on the phenyl ring. For example, replacing the methyl groups with larger alkyl groups, halogens, or electron-withdrawing/donating groups can systematically probe the steric and electronic requirements of the binding pocket of a biological target.

Similarly, the aniline portion, N-(3-cyanophenyl), is a key area for modification. The cyano group's position and nature can be altered. Analogues with the cyano group at the ortho- or para- position, or its replacement with other electron-withdrawing groups like nitro or trifluoromethyl, are common in library design. Furthermore, additional substituents can be introduced onto the cyanophenyl ring to explore their impact on activity. nih.gov

The following interactive table illustrates a hypothetical design for a substituent library based on the this compound scaffold, drawing on modification strategies seen in related compound series. rsc.orgnih.govnih.gov

Scaffold R1 Substituent (Benzoyl Ring) R2 Substituent (Aniline Ring) Purpose of Modification
N-(3-cyanophenyl)-benzamide3,5-dichloro-CNExplore electronic effects
N-(3-cyanophenyl)-benzamide3,5-dimethoxy-CNEvaluate impact of electron-donating groups
N-phenyl-3,5-dimethylbenzamide-4-cyanoInvestigate positional isomer effects of cyano group
N-phenyl-3,5-dimethylbenzamide-3-nitroCompare different electron-withdrawing groups
N-phenyl-3,5-dimethylbenzamide-3-trifluoromethylAssess impact of a bulky, lipophilic group

This systematic approach allows researchers to build a comprehensive understanding of how structural changes influence the compound's biological activity, a fundamental aspect of medicinal chemistry and drug discovery. rsc.org

Stereochemical Considerations in Synthesis

In the context of the synthesis of this compound itself, there are no inherent stereochemical considerations. The molecule is achiral as it does not possess any stereocenters, and its geometry does not allow for cis-trans isomerism around the amide bond under normal conditions due to resonance stabilization. Therefore, its synthesis does not require enantioselective or diastereoselective control.

However, stereochemistry can become a critical factor in the synthesis of certain analogues of this compound. If chiral substituents are introduced to either the benzoyl or the aniline ring, the resulting molecule will be chiral. For example, the introduction of a chiral amine or a chiral carboxylic acid precursor would lead to a chiral benzamide product. In such cases, the synthesis would need to be carefully designed to control the stereochemical outcome. This might involve the use of stereospecific starting materials or the application of asymmetric synthesis methodologies to produce a single enantiomer or diastereomer.

While the parent compound is achiral, the broader exploration of its chemical space through analogue synthesis may necessitate the application of stereoselective synthetic strategies to fully elucidate the structure-activity relationships of the compound class.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-(3-cyanophenyl)-3,5-dimethylbenzamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for a complete structural assignment.

¹H NMR Analysis

The proton (¹H) NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.

The aromatic region of the spectrum would be the most complex, showing signals for the protons on both the 3-cyanophenyl and the 3,5-dimethylphenyl rings. The protons on the 3,5-dimethylphenyl ring are expected to appear as distinct singlets or narrowly split multiplets. Specifically, the proton at the 2- and 6-positions would likely be a singlet, while the proton at the 4-position would also be a singlet.

The protons of the 3-cyanophenyl group would present a more complex pattern of multiplets due to spin-spin coupling. These would include a triplet and several doublets or doublet of doublets. The amide proton (N-H) would typically appear as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature. The methyl protons of the two -CH₃ groups on the 3,5-dimethylphenyl ring would be expected to appear as a sharp singlet in the upfield region of the spectrum, integrating to six protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (3,5-dimethylphenyl)7.4 - 7.6m3H
Aromatic (3-cyanophenyl)7.5 - 8.2m4H
Amide (N-H)8.0 - 9.0br s1H
Methyl (2 x -CH₃)~2.4s6H

Note: These are predicted values and can vary based on the solvent and experimental conditions.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The carbonyl carbon (C=O) of the amide group is expected to appear significantly downfield, typically in the range of 165-170 ppm. The aromatic carbons would generate a series of signals between 110 and 140 ppm. The carbon atom attached to the cyano group (-C≡N) would have a characteristic chemical shift, as would the carbon of the cyano group itself, which typically appears around 118 ppm. The carbons of the two methyl groups would be observed in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (C=O)165 - 170
Aromatic (C)130 - 140
Aromatic (CH)120 - 130
Cyano (C≡N)~118
Cyano-substituted Aromatic (C)~112
Methyl (2 x -CH₃)~21

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the two aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connection between the carbonyl carbon and the protons of the 3,5-dimethylphenyl ring, as well as the linkage between the amide nitrogen and the 3-cyanophenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern. For this compound, a high-resolution mass spectrometry (HRMS) technique such as electrospray ionization (ESI) would be employed to determine its exact molecular weight.

The fragmentation of this compound under mass spectrometry conditions would likely involve the cleavage of the amide bond, which is a common fragmentation pathway for amides. This would lead to the formation of characteristic fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z (mass-to-charge ratio) Possible Fragment
[M+H]⁺Protonated molecular ion
[C₉H₉O]⁺3,5-dimethylbenzoyl cation
[C₇H₅N₂]⁺3-cyanophenylaminyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the various bonds within the molecule.

Key expected absorptions include:

A sharp, strong absorption band around 2230-2210 cm⁻¹ due to the C≡N stretching of the nitrile group.

A strong absorption band in the region of 1680-1630 cm⁻¹ corresponding to the C=O stretching of the amide group (Amide I band).

An absorption band for the N-H stretching of the secondary amide, typically appearing in the range of 3350-3250 cm⁻¹.

C-H stretching vibrations for the aromatic and methyl groups would be observed in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

The N-H bending vibration (Amide II band) would be expected around 1550 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amide)Stretch3350 - 3250
C-H (Aromatic)Stretch3100 - 3000
C-H (Methyl)Stretch3000 - 2850
C≡N (Nitrile)Stretch2230 - 2210
C=O (Amide)Stretch (Amide I)1680 - 1630
N-H (Amide)Bend (Amide II)~1550

Pharmacological Profiling and Biological Evaluation of N 3 Cyanophenyl 3,5 Dimethylbenzamide

In Vitro Biological Assays for Target Identification and Validation

The initial phase of characterizing a novel chemical entity involves a series of in vitro biological assays to identify and validate its potential molecular targets. This process is fundamental to understanding the compound's mechanism of action and guiding further drug development efforts. For N-(3-cyanophenyl)-3,5-dimethylbenzamide, this evaluation focuses on its potential as an enzyme inhibitor across various therapeutically relevant enzyme families.

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. By selectively blocking the activity of specific enzymes, it is possible to modulate biochemical pathways implicated in disease. The following sections detail the investigation of this compound against several important enzyme targets.

Topoisomerases are critical enzymes that manage the topology of DNA, playing a vital role in processes like DNA replication, transcription, and repair. They are established targets for anticancer drugs. A review of published scientific literature did not yield specific studies evaluating the inhibitory activity of this compound against topoisomerase I or II.

Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in many types of tumors and is involved in pH regulation and tumor progression, making it a target for cancer therapy. However, there is no specific data available in the scientific literature regarding the inhibitory effects of this compound on CAIX activity.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease and other neurological conditions. Currently, there are no available research findings that specifically assess the inhibitory potential of this compound against either AChE or BuChE.

Dihydroorotate dehydrogenase (DHODH) is a crucial mitochondrial enzyme that catalyzes a rate-limiting step in the de novo pyrimidine biosynthesis pathway. This pathway is essential for cell proliferation, and its inhibition is a validated strategy in the treatment of cancer and autoimmune diseases.

Research has identified this compound as an inhibitor of human DHODH (hDHODH). In a study focused on the discovery of novel DHODH inhibitors, the compound, referred to by the code VCU-RJB-008, was synthesized and evaluated for its ability to inhibit hDHODH enzyme activity. The study determined its half-maximal inhibitory concentration (IC50), which is a measure of the compound's potency.

Table 1: Inhibitory Activity of this compound against human DHODH

Compound Name Code Target Enzyme IC50 (µM)
This compound VCU-RJB-008 Human Dihydroorotate Dehydrogenase (hDHODH) 2.5

This finding establishes that this compound possesses inhibitory activity against a key enzyme involved in pyrimidine biosynthesis, suggesting a potential mechanism of action related to the disruption of this metabolic pathway.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by degrading the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE inhibitors have therapeutic applications in a wide range of diseases, including cardiovascular, respiratory, and neurological disorders. An examination of the scientific literature reveals no specific data on the inhibitory activity of this compound against any of the PDE enzyme isoforms.

Enzyme Inhibition Studies

PfATP4 Inhibition

Currently, there is no publicly available scientific literature detailing the inhibitory activity of this compound specifically against the Plasmodium falciparum ATPase, PfATP4. While research has been conducted on other benzamide (B126) derivatives and related structures for their antimalarial potential via PfATP4 inhibition, data directly pertaining to this compound is not available.

Other Relevant Enzyme Systems

An extensive review of scientific databases and literature reveals no specific studies on the inhibitory or modulatory effects of this compound on other relevant enzyme systems.

Receptor Binding Assays

There is no available data from receptor binding assays for this compound. Scientific literature does not currently contain information regarding the affinity or selectivity of this compound for any specific biological receptors.

Cellular Cytotoxicity Screening for Compound Selectivity

No studies detailing the cellular cytotoxicity of this compound have been identified in the public domain. Consequently, there is no available data to assess the compound's selectivity or its effects on cell viability.

Antimicrobial and Antifungal Activity Assessment

A thorough search of scientific literature did not yield any studies concerning the antimicrobial or antifungal properties of this compound. Therefore, its spectrum of activity against bacteria and fungi remains uncharacterized.

Anticonvulsant Activity Evaluation

There is no published research evaluating the anticonvulsant activity of this compound. While other benzamide derivatives have been investigated for their potential effects on seizures, this specific compound has not been profiled in relevant anticonvulsant models.

Assays for Modulators of Cellular Signaling Pathways

No information is available in the scientific literature regarding the activity of this compound as a modulator of cellular signaling pathways. Its effects on intracellular signaling cascades have not been reported.

Phenotypic Screening in Relevant Biological Models (Excluding Human Clinical Data)

Extensive searches of scientific literature and databases did not yield specific studies detailing the phenotypic screening of this compound in the biological models relevant to the requested pharmacological profiling. The following sections reflect the absence of available data for this specific compound.

Cellular Proliferation and Apoptosis Modulation

There is currently no publicly available research data on the effects of this compound on cellular proliferation or its ability to modulate apoptosis in any cell lines. Studies on structurally related benzamide derivatives have explored their antiproliferative and pro-apoptotic potentials; however, these findings cannot be directly extrapolated to this compound.

Functional Assays in Organismal Models (e.g., Antimalarial, Anthelmintic activity in parasite models)

Similarly, no specific data from functional assays in organismal models for this compound were identified. While the broader class of benzamides has been investigated for various antiparasitic activities, including antimalarial and anthelmintic properties, the activity profile of this particular compound remains uncharacterized in the available scientific literature. Research on other benzamide-containing compounds has shown activity against parasites like Plasmodium falciparum, but specific testing data for this compound is not available.

Mechanism of Action Investigations

Target Engagement Studies

No specific target engagement studies for N-(3-cyanophenyl)-3,5-dimethylbenzamide have been reported in the scientific literature. This includes a lack of both biochemical and biophysical characterization of its interaction with any protein targets.

There is no available data from biochemical assays, such as enzyme inhibition studies or other functional assays, that would define the specific molecular targets of this compound. While the broader class of benzanilides has been investigated as inhibitors of enzymes like steroid 5-alpha reductase and cholinesterases, these findings are not specific to the compound . nih.govnih.gov

Similarly, there is a lack of biophysical data, such as that from surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or other techniques, to quantify the binding affinity and kinetics of this compound to any biological target.

Elucidation of Molecular Pathways and Cellular Effects

Due to the absence of target identification, the molecular pathways and subsequent cellular effects modulated by this compound remain unelucidated. Research into related compounds, such as other benzanilide (B160483) derivatives, has pointed to potential involvement in pathways regulated by dopamine (B1211576) D4 receptors or as antagonists of very late antigen-4 (VLA-4), but no direct evidence links this compound to these or any other specific pathways. nih.govnih.gov

Resistance Mechanism Analysis (If Applicable)

As there are no established targets or mechanisms of action for this compound, no studies on resistance mechanisms have been conducted or reported.

Structure Activity Relationships Sar and Lead Optimization

Systematic Exploration of Substituent Effects on Activity

The structure of N-(3-cyanophenyl)-3,5-dimethylbenzamide can be dissected into three key components for systematic analysis: the 3-cyanophenyl moiety, the 3,5-dimethylbenzamide (B1616538) ring, and the central amide linker.

The 3-cyanophenyl group is a critical component for the biological activity of many inhibitors. The nitrile (cyano) group is a versatile functional group in medicinal chemistry. nih.gov It is a strong hydrogen bond acceptor and its linear geometry allows it to occupy narrow cavities within a receptor's binding site. nih.gov The electron-withdrawing nature of the cyano group can also polarize the phenyl ring, potentially enhancing crucial π-π stacking interactions with aromatic amino acid residues in a target protein. nih.gov

SAR studies on related compounds have shown that modification of the cyano group can have a dramatic effect on activity. For instance, the reduction of the cyano group to an aminomethyl (-CH₂NH₂) group often leads to a significant loss of biological activity, highlighting the essential role of the nitrile's electronic properties and hydrogen bonding capability.

Substitution on Phenyl RingRationale for ChangeAnticipated Impact on Activity
3-cyano (Lead) -Baseline Activity
3-chloro / 3-bromoHalogens can mimic the electronic and steric properties of the cyano group.May retain or slightly decrease activity.
3-acetylIntroduces a different hydrogen bond acceptor.Potentially retained activity, dependent on steric fit.
3-aminomethylConverts H-bond acceptor to a basic H-bond donor.Likely significant loss of activity.
4-cyano (Positional Isomer)Alters the vector of the H-bond acceptor.Activity is highly sensitive to the position; likely reduced.

The two methyl groups at the 3 and 5 positions of the benzamide (B126) ring are crucial for defining the molecule's interaction with its target. These groups serve several potential purposes:

Steric Bulk: They can provide optimal steric hindrance, forcing the two aromatic rings into a specific, biologically active conformation.

Hydrophobic Interactions: The methyl groups create a hydrophobic surface that can engage with nonpolar pockets in the binding site, increasing binding affinity.

Metabolic Blocking: They can shield adjacent positions on the ring from metabolic enzymes (e.g., cytochrome P450s), improving the compound's metabolic stability and half-life.

Modifying these groups allows for a fine-tuning of the compound's properties. Replacing them with larger alkyl groups could probe the size of the hydrophobic pocket, while replacing them with electron-withdrawing groups like chlorine could alter the electronics of the ring system.

Substitution on Benzamide RingRationale for ChangeAnticipated Impact on Activity
3,5-dimethyl (Lead) -Baseline Activity
3,5-diethylIncreases steric bulk and lipophilicity.Dependent on binding pocket size; may increase or decrease activity.
3,5-dichloroAlters electronics (electron-withdrawing) and size.May improve binding through different interactions; potency could change significantly.
3,5-ditrifluoromethylMaximizes electron-withdrawing effect and lipophilicity.Could enhance binding but may negatively impact physicochemical properties.
Monosubstitution (e.g., 3-methyl)Reduces steric bulk and explores asymmetry.Likely to decrease activity if both groups are required for optimal fit.

The amide bond (-CONH-) is a cornerstone of many drug molecules. It is a rigid, planar structure due to resonance, which restricts the conformational flexibility between the two phenyl rings. This rigidity is often essential for pre-organizing the molecule for optimal receptor binding. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor.

Modifications to this linker are generally more synthetically challenging and can have profound structural consequences. Replacing the amide with a thioamide (-CSNH-) alters the hydrogen bonding capacity and bond lengths. A retro-amide (-NHCO-) or other linkers like an ester or ether would drastically change the geometry and electronic profile, likely disrupting the established binding mode.

Identification of Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert its biological effect. For this compound, a hypothetical pharmacophore model can be constructed based on its key structural components. nih.govnih.gov

The essential pharmacophoric features would likely include:

A Hydrogen Bond Acceptor: The nitrogen atom of the 3-cyano group.

An Aromatic/Hydrophobic Region: The cyanophenyl ring.

A Hydrogen Bond Donor: The amide N-H group.

A Hydrogen Bond Acceptor: The amide carbonyl oxygen.

A Second Aromatic/Hydrophobic Region: The 3,5-dimethylphenyl ring, with specific hydrophobic features defined by the methyl groups.

Understanding this pharmacophore is crucial for designing new derivatives and for virtual screening of chemical libraries to find novel scaffolds with similar biological activity. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govigi-global.com For a series of derivatives based on this compound, a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be developed. tandfonline.com

These models calculate steric and electrostatic fields around aligned molecules and relate them to activity. The resulting QSAR equation can predict the activity of newly designed compounds and produce contour maps that visualize regions where modifications would be beneficial or detrimental to activity.

A QSAR model for this series would likely rely on a set of key physicochemical descriptors.

Descriptor ClassExample DescriptorsRelevance to this compound
Electronic Hammett constant (σ), Dipole MomentQuantifies the electron-donating/withdrawing effects of substituents on both rings.
Hydrophobic LogP, Molar Refractivity (MR)Measures the lipophilicity, which influences membrane permeability and hydrophobic interactions.
Steric Taft Steric Parameter (Es), Molecular VolumeDescribes the size and shape of substituents, crucial for fit within the binding site.
Topological Connectivity IndicesEncodes information about the branching and connectivity of the molecular skeleton.

Though no specific QSAR models for this compound have been published, the principles derived from studies on other N-phenylbenzamides confirm the importance of electronic, steric, and hydrophobic factors in determining activity. nih.gov

Bioisosteric Replacements and Their Impact on Activity and Selectivity

Bioisosterism involves substituting one atom or group in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. cambridgemedchemconsulting.comresearchgate.net This strategy is fundamental to lead optimization. nih.gov

For this compound, several bioisosteric replacements could be explored:

Cyano Group: As a polar, linear group, it can be replaced by other small, electron-withdrawing groups. Halogens like iodine or bromine can sometimes serve as effective bioisosteres. nih.gov Another possibility is replacing the entire cyanophenyl ring with a nitrogen-containing heterocycle like a pyridine (B92270) ring, where the nitrogen atom can act as a hydrogen bond acceptor. nih.gov

Methyl Groups: These can be replaced by other small, neutral groups like halogens (e.g., chlorine) to modulate steric bulk and lipophilicity.

Phenyl Rings: The phenyl rings themselves can be replaced by various 5- or 6-membered aromatic heterocycles (e.g., thiophene, pyridine, pyrazole). This can introduce new hydrogen bonding opportunities, alter metabolic stability, and improve solubility. cambridgemedchemconsulting.com

Original GroupPotential BioisosteresRationale and Potential Impact
Cyano (-CN) -I, -Br, -C≡CH, -N₃Mimic size, shape, and electronic properties. May alter H-bonding strength and polarity.
Methyl (-CH₃) -Cl, -Br, -NH₂, -OHClassical isosteres that modulate steric and electronic properties. Can introduce new H-bonding sites.
Phenyl Ring Pyridyl, Thienyl, PyrazolylAlters aromatic properties, introduces heteroatoms for new interactions, can improve solubility and ADME profile. cambridgemedchemconsulting.com
Amide Linker (-CONH-) Thioamide (-CSNH-), Reversed Amide (-NHCO-), Sulfonamide (-SO₂NH-)Changes bond angles, rigidity, and H-bonding capacity. Sulfonamides introduce a tetrahedral geometry.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. scispace.comopenmedicinalchemistryjournal.com This method is instrumental in predicting the binding mode and affinity of a ligand, providing insights into its potential as a drug candidate. scispace.comopenmedicinalchemistryjournal.com For N-(3-cyanophenyl)-3,5-dimethylbenzamide, docking studies would be essential to identify potential biological targets and to understand the structural basis of its activity.

The binding mode of a ligand describes its three-dimensional arrangement within the active site of a target protein. Docking algorithms explore various possible conformations of the ligand and its orientation relative to the protein, calculating a score that estimates the binding affinity. openmedicinalchemistryjournal.com This score is often expressed in kcal/mol, with lower values indicating a more favorable interaction. openmedicinalchemistryjournal.com

For benzamide (B126) derivatives, studies have shown that the benzamide core can act as a scaffold, positioning substituent groups to interact with specific pockets in a receptor. In the case of this compound, the 3,5-dimethylphenyl group would likely occupy a hydrophobic pocket, while the cyanophenyl moiety could engage in various interactions, including hydrogen bonding and pi-stacking. The relative orientation of these groups is critical for achieving high binding affinity.

A crucial outcome of molecular docking is the identification of specific amino acid residues in the target protein that form key interactions with the ligand. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the amide linker is a prime candidate for forming hydrogen bonds with residues in the protein backbone or with polar side chains. The cyano group can also act as a hydrogen bond acceptor. The aromatic rings are likely to participate in pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net This technique is valuable for assessing the conformational flexibility of the ligand and the stability of its binding to the target. researchgate.net An MD simulation would reveal how this compound adapts its conformation within the binding site and whether the key interactions predicted by docking are maintained over time. researchgate.net The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms throughout the simulation. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. nih.gov These methods can be used to calculate molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and to predict chemical reactivity. nih.govresearchgate.net For this compound, DFT calculations could elucidate the distribution of electron density, identify the most likely sites for electrophilic and nucleophilic attack, and predict its metabolic stability. The HOMO-LUMO energy gap is a key parameter that can be correlated with the molecule's reactivity and kinetic stability. researchgate.net

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based approaches are fundamental to modern drug discovery. nih.gov

Ligand-based drug design is employed when the three-dimensional structure of the target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active compounds, a pharmacophore model can be developed, which defines the essential structural features required for activity. For this compound, a ligand-based approach would involve comparing it to other known inhibitors of a particular target to identify common pharmacophoric features. Quantitative Structure-Activity Relationship (QSAR) studies on arylpropenamide derivatives have shown how molecular descriptors can be correlated with biological activity. nih.gov

Structure-based drug design (SBDD) is utilized when the 3D structure of the target protein is available. nih.gov This method involves designing ligands that are complementary in shape and chemical properties to the target's binding site. nih.gov If a target for this compound were identified and its structure determined, SBDD could be used to optimize its structure to improve potency and selectivity. For instance, structure-activity relationship studies of N-phenylbenzamides have demonstrated how modifications to the phenyl rings can significantly impact antischistosomal activity. researchgate.net

Preclinical Pharmacological Assessment in Vitro and in Silico Models

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

There are no specific in silico studies published in the reviewed literature that detail the predicted ADME properties of N-(3-cyanophenyl)-3,5-dimethylbenzamide. Computational assessments, which often include predictions of properties such as lipophilicity (LogP), aqueous solubility, plasma protein binding, and adherence to drug-likeness rules (like Lipinski's Rule of Five), have not been reported for this compound.

In Vitro Metabolic Stability Studies (e.g., Microsomal Stability)

No experimental data from in vitro metabolic stability assays for this compound are available in the public domain. Such studies, typically conducted using liver microsomes or hepatocytes from different species (e.g., human, rat, mouse), are crucial for determining a compound's metabolic fate and intrinsic clearance. The half-life (t½) and rate of metabolism of this compound in these systems have not been documented.

In Vitro Permeability and Transport Studies

Information regarding the in vitro permeability of this compound is not available. Standard assays used to evaluate compound permeability, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models like Caco-2, have not been reported in the context of this molecule. These studies are essential for predicting a compound's potential for oral absorption.

Assessment of Pan-Assay Interference Compounds (PAINS) (If Relevant)

There is no information available to classify this compound as a Pan-Assay Interference Compound (PAINS) or to clear it of such activity. PAINS are compounds that can appear to be active in multiple, unrelated high-throughput screening assays due to non-specific mechanisms, and their identification is a key step in early drug discovery. No such assessment has been published for this compound.

Conclusions and Future Research Directions

Summary of Key Findings for N-(3-cyanophenyl)-3,5-dimethylbenzamide

This compound is a specific aromatic amide whose properties and applications are primarily understood through the broader context of benzamide (B126) and nicotinamide (B372718) derivatives. Research into this class of compounds has revealed significant potential in medicinal chemistry. The core structure, featuring a benzamide backbone, is a well-established pharmacophore known to interact with a variety of biological targets.

Key structural features of this compound include the central amide linkage, a cyanophenyl ring, and a dimethyl-substituted benzene (B151609) ring. The cyano group (-CN) is an important functional group that can participate in hydrogen bonding and may be a key component in the molecule's interaction with biological targets. The dimethylbenzamide portion provides a hydrophobic region that can influence the compound's binding affinity and pharmacokinetic properties. While specific studies on this compound are not extensively detailed in publicly available literature, the activities of related compounds suggest its potential as a modulator of various enzymes and receptors. Benzamide derivatives, in general, have been investigated for a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. researchgate.net

Proposed Avenues for Further Chemical Synthesis and Derivatization

The synthesis of this compound can be achieved through standard amidation reactions. A common and straightforward approach involves the reaction of 3,5-dimethylbenzoyl chloride with 3-aminobenzonitrile (B145674) in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

General Synthesis Scheme:

3,5-Dimethylbenzoyl chloride + 3-Aminobenzonitrile → this compound + HCl

Future synthetic efforts could explore more efficient and environmentally benign methodologies. For instance, catalytic methods that avoid the use of acyl chlorides could be investigated.

Further derivatization of the parent molecule could unlock new biological activities. Proposed avenues include:

Modification of the Cyanophenyl Ring: The cyano group could be hydrolyzed to a carboxylic acid or reduced to an amine, creating new derivatives with different electronic and solubility properties. evitachem.com Further substitution on this ring could also be explored to probe structure-activity relationships.

Alteration of the Dimethylphenyl Moiety: The methyl groups could be replaced with other alkyl or alkoxy groups to fine-tune the lipophilicity and steric profile of the molecule. Introducing different substituents could influence binding to specific targets.

Bioisosteric Replacement: The cyano group could be replaced with other bioisosteres such as an oxadiazole or a tetrazole ring to potentially improve metabolic stability or binding affinity. nih.gov

Proposed Derivatization Strategy Rationale Potential Outcome
Reduction of Cyano Group to AmineIntroduce a basic center, alter hydrogen bondingNew interactions with biological targets, modified solubility
Substitution on the Cyanophenyl RingProbe structure-activity relationships (SAR)Enhanced potency or selectivity
Replacement of Methyl GroupsModify lipophilicity and steric bulkImproved pharmacokinetic properties
Bioisosteric Replacement of Cyano GroupEnhance metabolic stability or binding affinityNovel pharmacological profile

Identification of Unexplored Biological Targets for Benzamide Derivatives

The benzamide scaffold is versatile and has been shown to interact with a multitude of biological targets. researchgate.net While some targets are well-established, many remain unexplored for this class of compounds.

Established and Potential Biological Targets for Benzamide Derivatives:

Target Class Specific Examples Therapeutic Area Reference
Enzymes Carbonic Anhydrases (e.g., CAIX)Anticancer acs.org
Cyclooxygenase-2 (COX-2)Anti-inflammatory researchgate.net
Histone Deacetylases (HDACs)Anticancer science.gov
G-Protein Coupled Receptors Smoothened (SMO) ReceptorAnticancer nih.gov
Ion Channels Voltage-gated sodium channelsAnticonvulsant researchgate.net

Based on the known activities of related structures, several unexplored targets could be investigated for this compound and its derivatives:

Kinases: Many kinase inhibitors feature an amide linkage. The specific substitution pattern of this compound could be suitable for targeting specific members of the kinome that are implicated in cancer or inflammatory diseases.

Nuclear Receptors: These ligand-activated transcription factors are critical in physiology and disease. The lipophilic nature of this compound might allow it to enter the cell and interact with these intracellular receptors.

Protein-Protein Interaction (PPI) Modulators: The rigid structure conferred by the aromatic rings could serve as a scaffold to disrupt or stabilize specific protein-protein interactions, a growing area in drug discovery.

Potential for Advancing this compound as a Preclinical Research Tool

This compound holds promise as a preclinical research tool due to its defined chemical structure and the potential for systematic modification. As a starting point, this compound can be used to probe the biological space around known benzamide targets.

Its utility as a research tool could be realized in several ways:

As a Chemical Probe: If found to be a selective inhibitor of a particular enzyme or receptor, it could be used to study the biological function of that target in cell-based assays or in vivo models.

As a Scaffold for Library Synthesis: The core structure can be used as a template for combinatorial chemistry, generating a library of related compounds. This library could then be screened against a panel of biological targets to identify new leads for drug discovery.

In Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure and measuring the corresponding changes in biological activity, researchers can build a detailed understanding of the molecular features required for interaction with a specific target. acs.org

The development of a radiolabeled version of this compound could also enable studies on its absorption, distribution, metabolism, and excretion (ADME) properties, providing valuable data for the design of future drug candidates.

Q & A

Basic: What are the standard synthetic routes for N-(3-cyanophenyl)-3,5-dimethylbenzamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling 3,5-dimethylbenzoic acid derivatives with 3-cyanoaniline via amide bond formation. A common approach uses carbodiimide coupling agents (e.g., EDCI or DCC) with HOBt as an additive to minimize racemization. Key steps include:

  • Activation: Pre-activation of the carboxylic acid (3,5-dimethylbenzoic acid) with EDCI/DCC in anhydrous DMF or THF at 0–5°C for 1–2 hours.
  • Coupling: Addition of 3-cyanoaniline under inert atmosphere (N₂/Ar) at room temperature for 12–24 hours.
  • Purification: Column chromatography (e.g., silica gel, 70% ethyl acetate/hexane) yields the pure product.
    Optimization: Adjusting stoichiometry (1.2:1 ratio of acid to amine), solvent polarity, and reaction time improves yields (typically 60–75%) .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm substituent positions (e.g., aromatic protons at δ 7.1–7.5 ppm for cyanophenyl; methyl groups at δ 2.3–2.5 ppm).
  • IR Spectroscopy: Validate amide C=O stretch (~1650 cm⁻¹) and nitrile C≡N stretch (~2220 cm⁻¹).
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and isotopic pattern matching the formula C₁₆H₁₃N₂O.
  • HPLC-PDA: Assess purity (>95% by area normalization at 254 nm) .

Basic: How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • In Vitro Enzyme Assays: Test inhibition of kinases (e.g., CDKs) or phosphatases using fluorescence-based ADP-Glo™ or malachite green phosphate detection.
  • Cytotoxicity Screening: Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Solubility/Permeability: Employ PAMPA (parallel artificial membrane permeability assay) or shake-flask method in PBS (pH 7.4) to guide formulation .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

Methodological Answer:

  • Scaffold Modification: Synthesize analogs by varying substituents (e.g., replacing cyano with nitro or trifluoromethyl groups) to assess electronic effects.
  • Bioisosteric Replacement: Substitute the benzamide core with thiadiazole (as in ) or sulfonamide moieties to enhance metabolic stability.
  • Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., nitrile) and hydrophobic regions (methyl groups).
  • In Vivo Validation: Prioritize analogs with <10 µM IC₅₀ in vitro for pharmacokinetic studies (e.g., mouse models) .

Advanced: What mechanistic studies are required to elucidate its interaction with cellular targets like kinases?

Methodological Answer:

  • Kinase Profiling: Use SelectScreen™ Kinase Panel to identify off-target effects.
  • X-ray Crystallography: Co-crystallize the compound with CDK2/cyclin E to resolve binding modes (e.g., hinge region interactions).
  • Molecular Dynamics (MD): Simulate binding stability (10–100 ns trajectories) using AMBER or GROMACS.
  • Phosphoproteomics: Apply SILAC labeling in treated cells to map downstream signaling disruptions (e.g., Akt/mTOR pathways) .

Advanced: How can researchers quantify this compound in biological matrices during pharmacokinetic studies?

Methodological Answer:

  • Sample Preparation: Extract plasma/tissue homogenates with methylene chloride (70–80% recovery).
  • HPLC-UV/LC-MS: Use a C18 column with isocratic elution (acetonitrile/water + 0.1% formic acid) and detect at λ = 320 nm.
  • Validation: Ensure linearity (0.25–20 µg/mL), precision (RSD <10%), and LOQ (0.2 ng/mL) per ICH guidelines .

Advanced: How should contradictory data on biological activity (e.g., IC₅₀ variability across studies) be resolved?

Methodological Answer:

  • Reproducibility Checks: Validate assay conditions (e.g., ATP concentration in kinase assays, passage number of cell lines).
  • Meta-Analysis: Pool data from ≥3 independent studies using random-effects models to account for inter-lab variability.
  • Structural Confirmation: Re-analyze disputed compounds via NMR/HRMS to rule out degradation or isomerization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.